4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O2/c20-14-1-2-15(16(21)13-14)19(27)26-7-5-24(6-8-26)17-3-4-18(23-22-17)25-9-11-28-12-10-25/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDAZAKWGJXLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a morpholine ring, a pyridazine moiety, and a dichlorobenzoyl-piperazine group. The presence of these functional groups is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24Cl2N4O |
| Molecular Weight | 426.36 g/mol |
| CAS Number | 1021072-99-0 |
Antioxidant Activity
Research indicates that derivatives of piperazine, including the compound , exhibit significant antioxidant properties. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated that compounds with similar structures showed up to 44.35% radical scavenging activity compared to ascorbic acid as a control . This suggests that the compound may mitigate oxidative stress, which is implicated in various diseases.
Antimicrobial Properties
Compounds related to 4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine have shown potential antimicrobial activity. For instance, derivatives containing the dichlorobenzoyl moiety were tested against various bacterial strains, yielding promising results that warrant further investigation into their mechanisms of action.
The mechanism by which this compound exerts its biological effects is multifaceted. It is hypothesized that the piperazine ring plays a critical role in binding to specific receptors or enzymes within biological systems. This interaction can modulate various signaling pathways, leading to therapeutic effects such as anti-inflammatory and neuroprotective actions .
Study on Neuroprotection
A notable study investigated the neuroprotective effects of similar piperazine derivatives in models of oxidative stress-induced neuronal damage. The study reported that treatment with these compounds resulted in reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating lower oxidative stress levels in neuronal cells .
Antiparasitic Activity
Another study highlighted the antiparasitic effects of compounds with similar structural features. The research focused on the inhibition of specific parasitic enzymes, demonstrating selectivity and low toxicity profiles, which are crucial for developing therapeutic agents against parasitic infections .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyridazine/Piperazine Derivatives
Key Observations:
Core Heterocycle Influence: Pyridazine derivatives (e.g., the target compound and 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) are associated with anti-inotropic and anti-microbial activities. In contrast, thieno[3,2-d]pyrimidine derivatives (e.g., compounds in and ) are often explored as kinase inhibitors due to their structural mimicry of ATP-binding pockets. The morpholine ring in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., methyl groups in ).
Piperazine Substituent Effects: Electron-Withdrawing Groups: The 2,4-dichlorobenzoyl group in the target compound likely reduces piperazine basicity, altering receptor binding kinetics compared to electron-donating groups (e.g., methyl or hydroxymethyl).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Preparation Methods
Formation of the Pyridazine Core
The pyridazine ring is typically synthesized via cyclization reactions. A common method involves the condensation of 1,4-diketones with hydrazine derivatives. For example, reacting 3,6-dichloropyridazine with morpholine under basic conditions yields 3-chloro-6-morpholinopyridazine , a key intermediate.
Reaction conditions :
Acylation with 2,4-Dichlorobenzoyl Chloride
The piperazine nitrogen is acylated using 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions:
Critical parameters :
Purification and Isolation
Crude product purification involves:
-
Liquid-liquid extraction : Removal of unreacted acyl chloride and salts.
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Recrystallization : Methanol/water mixtures yield high-purity crystals.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Coupling Approaches
Recent advances employ cross-coupling strategies to attach pre-functionalized piperazine derivatives to the pyridazine ring. For instance, Suzuki-Miyaura coupling using a boronic ester-functionalized piperazine achieves regioselectivity but requires expensive catalysts.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 95 | Low | High |
| Palladium Coupling | 65 | 98 | High | Moderate |
Solid-Phase Synthesis
Adapting methodologies from peptide chemistry, solid-phase synthesis immobilizes the pyridazine core on resin beads, enabling sequential functionalization. This approach reduces purification steps but faces challenges in resin loading efficiency.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitution but may promote side reactions. Ethanol/water mixtures balance reactivity and selectivity.
Temperature and Catalysis
Acid Scavengers
Addition of Hunig’s base (DIPEA) during acylation neutralizes HCl, preventing protonation of the piperazine nucleophile.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Optimization Tips :
- Use microwave-assisted synthesis to enhance reaction rates for heterocyclic couplings .
- Monitor intermediates using HPLC-MS to ensure stepwise completion .
Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to verify substituent positions and piperazine/morpholine ring conformations.
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- X-ray Crystallography :
Advanced Tip : Pair DFT calculations with experimental data to validate electronic structures .
How can structure-activity relationship (SAR) studies evaluate the role of the dichlorobenzoyl and morpholine groups in biological activity?
Advanced Research Question
- Design Analogues :
- Replace 2,4-dichlorobenzoyl with monochlorinated or fluorinated variants to assess halogen-dependent activity .
- Substitute morpholine with thiomorpholine or piperidine to probe steric/electronic effects .
- Assay Selection :
- Use enzyme inhibition assays (e.g., kinase profiling) to quantify potency shifts.
- Perform molecular docking to correlate substituent changes with binding affinity .
What strategies resolve contradictions in reported biological data for piperazine-pyridazine derivatives?
Advanced Research Question
- Meta-Analysis :
- Compare IC₅₀ values across studies using standardized assay protocols (e.g., ATP concentration in kinase assays) .
- Account for solvent effects (DMSO vs. aqueous buffers) on compound solubility .
- Orthogonal Validation :
- Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
What computational approaches predict binding interactions of this compound with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes to identify key residues (e.g., hydrophobic pockets for dichlorobenzoyl) .
- Pharmacophore Modeling :
- Map hydrogen-bond acceptors (morpholine oxygen) and aromatic/halogen interactions for virtual screening .
- QSAR Models :
How can impurity profiling be systematically conducted during synthesis to ensure pharmacological relevance?
Advanced Research Question
- Analytical Workflow :
- Use HPLC-PDA/ELS to detect non-chromophoric impurities (e.g., unreacted piperazine) .
- LC-HRMS identifies structural analogues or degradation products .
- Reference Standards :
- Compare against pharmacopeial impurities (e.g., EP/BP guidelines for piperazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
